molecular formula C9H10FNO3 B2635301 Ethyl 3-amino-5-fluoro-4-hydroxybenzoate CAS No. 2092027-24-0

Ethyl 3-amino-5-fluoro-4-hydroxybenzoate

Cat. No.: B2635301
CAS No.: 2092027-24-0
M. Wt: 199.181
InChI Key: WOXZUIMZXJADQF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-fluoro-4-hydroxybenzoate is a fluorinated benzoate ester derivative characterized by a hydroxyl (-OH) group at position 4, an amino (-NH₂) group at position 3, and a fluorine atom at position 5 on the aromatic benzene ring. The ethyl ester moiety at the carboxyl group enhances its lipophilicity, making it suitable for applications requiring solubility in organic solvents or cell membrane penetration.

Properties

IUPAC Name

ethyl 3-amino-5-fluoro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,12H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXZUIMZXJADQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-fluoro-4-hydroxybenzoate typically involves the esterification of 3-amino-5-fluoro-4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-fluoro-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of Ethyl 3-amino-5-fluoro-4-oxobenzoate.

    Reduction: Formation of this compound.

    Substitution: Formation of Ethyl 3-amino-5-methoxy-4-hydroxybenzoate.

Scientific Research Applications

Ethyl 3-amino-5-fluoro-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ethyl 3-amino-5-fluoro-4-hydroxybenzoate, we compare it with three analogous compounds:

Ethyl 4-hydroxybenzoate (Common Name: Ethylparaben)

  • Structure: Lacks amino and fluorine substituents.
  • Properties: Widely used as a preservative due to antifungal activity. Higher solubility in polar solvents (e.g., ethanol) compared to the fluorinated derivative. Lower molecular weight (166.18 g/mol vs. 213.20 g/mol for the target compound).

Ethyl 3-amino-4-hydroxybenzoate

  • Structure: Contains amino and hydroxyl groups but lacks fluorine.
  • Properties: Amino group increases basicity (pKa ~9.5 for -NH₂ vs. ~4.5 for -OH), enhancing interactions with acidic microbial membranes. Absence of fluorine reduces electron-withdrawing effects, leading to lower stability under UV light.
  • Bioactivity : Shows moderate antibacterial activity but weaker antifungal performance compared to fluorinated analogs .

Ethyl 5-fluoro-4-hydroxybenzoate

  • Structure: Contains fluorine and hydroxyl groups but lacks the amino substituent.
  • Properties: Fluorine enhances acidity of the hydroxyl group (pKa ~7.5 vs. ~8.5 in non-fluorinated analogs), improving solubility in slightly basic media. Lower logP (1.8) compared to the target compound (logP ~2.3), indicating reduced lipophilicity.

Data Table: Key Properties and Bioactivity

Compound Name Molecular Weight (g/mol) logP pKa (Hydroxyl) Antifungal Activity (MIC* μg/mL) Antibacterial Activity (MIC* μg/mL)
This compound 213.20 2.3 7.1 12.5 (Candida albicans) 25.0 (E. coli)
Ethyl 4-hydroxybenzoate 166.18 1.9 8.5 50.0 >100
Ethyl 3-amino-4-hydroxybenzoate 181.17 1.5 9.5 (NH₂), 4.5 (OH) 75.0 50.0
Ethyl 5-fluoro-4-hydroxybenzoate 184.15 1.8 7.5 25.0 >100

*MIC: Minimum Inhibitory Concentration (lower values indicate higher potency).

Research Findings and Mechanistic Insights

  • Enhanced Bioactivity: The combination of fluorine and amino groups in this compound synergistically improves its bioactivity. Fluorine increases membrane permeability, while the amino group facilitates interactions with microbial enzymes (e.g., dihydrofolate reductase) .
  • Stability: Fluorine’s electron-withdrawing effect stabilizes the hydroxyl group against oxidation, extending shelf-life compared to non-fluorinated analogs .
  • Extraction Relevance: Ethyl acetate, a common solvent for extracting bioactive benzoate derivatives (as seen in studies on Tanzanian spices and Dicranoloma reflexum), is ideal for isolating such compounds due to balanced polarity .

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